

Technical Application Note: 4-Methyl-2,5-dinitrophenol (2,5-DNPC)

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Compound of Interest

Compound Name: 4-Methyl-2,5-dinitrophenol

CAS No.: 20294-52-4

Cat. No.: B1590258

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Characterization, Handling, and Mitochondrial Uncoupling Protocols

Abstract & Scope

This technical guide provides validated protocols for the handling, physicochemical characterization, and biological application of **4-Methyl-2,5-dinitrophenol** (CAS: 20294-52-4), also known as

-dinitrophenol or 2,5-Dinitro-p-cresol.

distinct from its common pesticide isomer (DNOC, 4-methyl-2,6-dinitrophenol), the 2,5-isomer serves as a critical probe in bioenergetics due to its protonophoric properties and as a pH indicator in specific chemical environments. This guide addresses the challenges of isomer purity, solubility limits, and the quantification of mitochondrial uncoupling efficiency.

Safety & Handling (Critical)

WARNING: Nitro-aromatic compounds present explosion and toxicity hazards.

- **Explosion Hazard:** Dry salts of dinitrophenols are shock-sensitive explosives. Never allow the substance to dry out completely if it has formed salts with bases. Store as a wetted solid or in solution.
- **Acute Toxicity:** Dinitrophenols are uncouplers of oxidative phosphorylation.[1][2] Ingestion, inhalation, or skin absorption can cause hyperthermia, metabolic acidosis, and death. There is no specific antidote.[1]
- **PPE:** Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.

Chemical Profile & Stock Preparation

Physicochemical Properties

The biological activity of 2,5-DNPC is governed by its ionization state. Unlike the 2,6-isomer, the 2,5-substitution pattern alters the pKa, affecting its ability to shuttle protons across lipid bilayers.

Property	Value / Characteristic	Relevance
IUPAC Name	4-Methyl-2,5-dinitrophenol	Specific isomer identification
CAS Registry	20294-52-4	Distinguish from DNOC (534-52-1)
Molecular Weight	198.13 g/mol	Calculation of molarity
pKa	4.5 – 5.2 (Experimental)	Exists as anion at physiological pH (7.[3]4)
Solubility (Water)	Low (0.68 g/L)	Requires organic co-solvent for stock
Appearance	Yellow Crystalline Solid	Color intensity is pH dependent

Protocol: Preparation of 100 mM Stock Solution

Objective: Create a stable, precipitate-free stock for biological assays.

- Weighing: Accurately weigh 19.8 mg of **4-Methyl-2,5-dinitrophenol** into a pre-tared glass vial. Do not use plastic weighing boats due to static and potential sticking.
- Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
 - Rationale: Ethanol is a viable alternative, but DMSO minimizes evaporation errors during storage and prevents precipitation upon dilution into aqueous buffers.
- Dissolution: Vortex for 30 seconds. The solution should be a clear, deep yellow.
- Quality Control (Isomer Purity):
 - Perform Thin Layer Chromatography (TLC) on Silica Gel 60.
 - Mobile Phase: Toluene:Ethyl Acetate (9:1).
 - Standard: Compare against authentic DNOC (2,6-isomer). The 2,5-isomer typically exhibits a lower R_f value due to less steric shielding of the hydroxyl group, allowing stronger interaction with the silica.

Spectroscopic Characterization (pH Indicator Assay)

Principle: **4-Methyl-2,5-dinitrophenol** acts as a pH indicator. The protonated phenol (acidic) is colorless/pale, while the phenolate anion (basic) is intensely yellow due to resonance delocalization of the negative charge into the nitro groups.

Protocol: Determination of pK_a via UV-Vis

Reagents:

- Universal Buffer (Britton-Robinson) adjusted to pH 2.0 – 8.0 (0.5 unit increments).
- 2,5-DNPC Stock (100 mM).

Workflow:

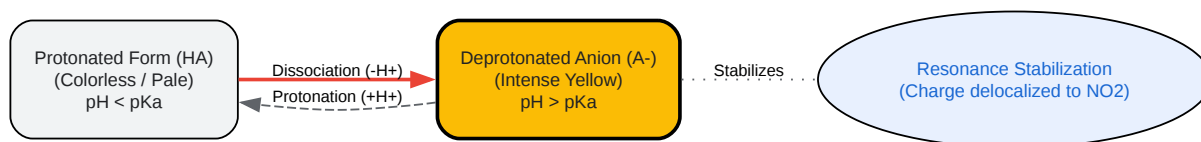
- Dilution: Prepare a working solution of 50 μM 2,5-DNPC in each buffer pH point (e.g., 5 μL stock into 10 mL buffer).

- Blanking: Blank the spectrophotometer with the respective buffer (without DNPC) at each pH to correct for buffer absorbance.
- Scan: Record spectra from 250 nm to 500 nm.
- Analysis:
 - Identify

(typically ~440 nm for the anion).
 - Plot Absorbance () vs. pH.
 - The inflection point of the sigmoidal curve represents the pKa.

Mechanism Visualization

The following diagram illustrates the protonation equilibrium driving the color change.



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Figure 1: The ionization equilibrium of **4-Methyl-2,5-dinitrophenol**. The transition from the protonated phenol to the resonance-stabilized phenolate anion results in the characteristic yellow color shift.

Biological Application: Mitochondrial Uncoupling

Context: Like 2,4-DNP, the 2,5-isomer acts as a protonophore. It shuttles protons from the intermembrane space (IMS) back into the mitochondrial matrix, bypassing ATP synthase.[4]

This dissipates the membrane potential (

) and accelerates oxygen consumption (respiration) without ATP production.

Protocol: Oxygen Consumption Rate (OCR) Assay

Platform: Clark-type Oxygen Electrode or Seahorse XF Analyzer. Model: Isolated Rat Liver Mitochondria (0.5 mg protein/mL) or permeabilized cells.

Reagents:

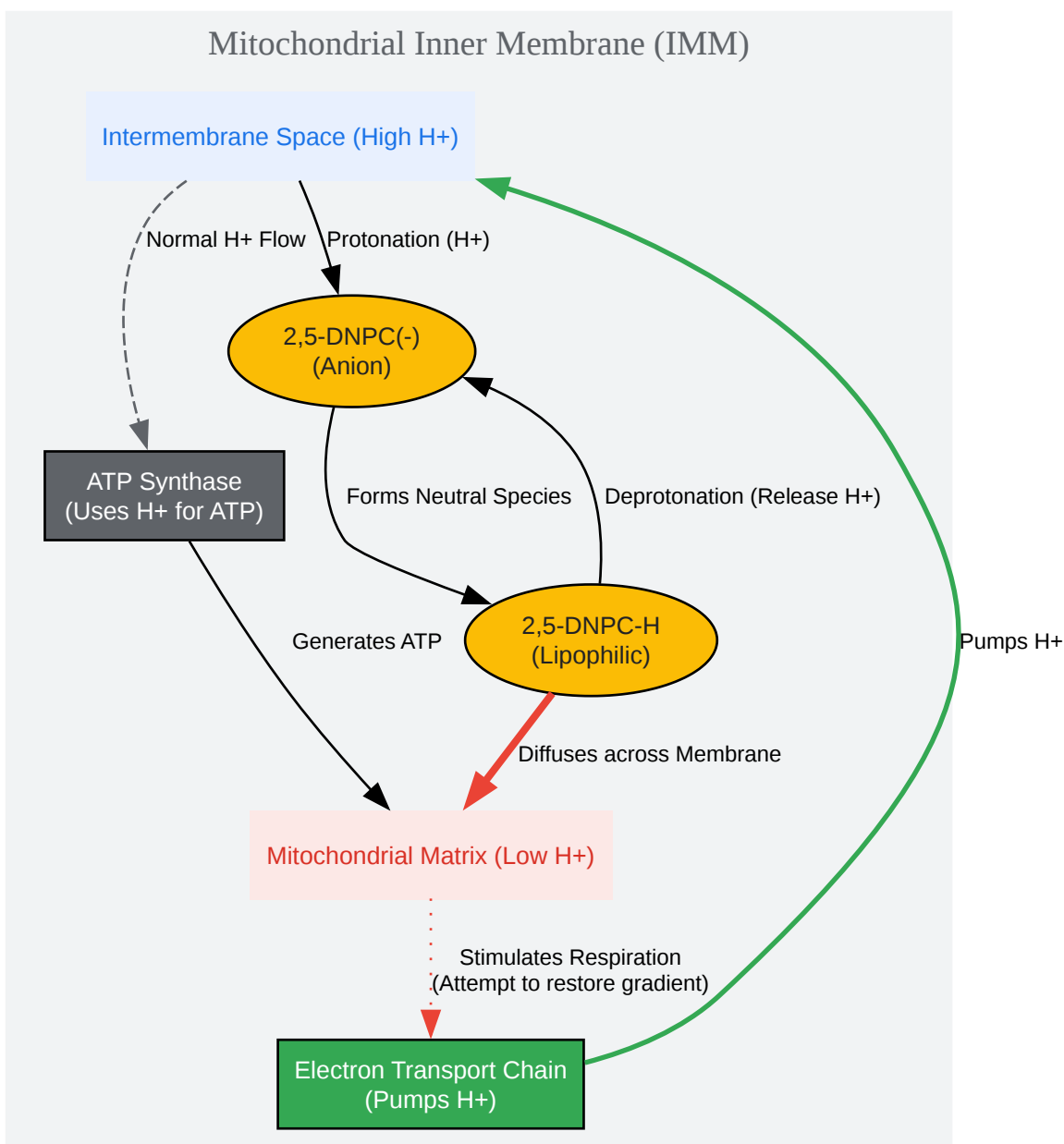
- Respiration Buffer: 125 mM KCl, 20 mM HEPES, 2 mM MgCl₂, 2.5 mM KH₂PO₄, pH 7.2.
- Substrates: 5 mM Glutamate / 5 mM Malate (Complex I) or 5 mM Succinate (Complex II).
- ADP: 1 mM (to establish State 3 respiration).
- Oligomycin: 2 µg/mL (to inhibit ATP synthase and establish State 4).

Step-by-Step Methodology:

- Basal Respiration: Equilibrate mitochondria in Respiration Buffer at 37°C. Add substrates (Glu/Mal). Record basal respiration (State 2).
- State 3 Induction: Add ADP. Observe the rapid increase in OCR.
- State 4 (Coupled): Once ADP is consumed (or upon adding Oligomycin), respiration slows. This is the baseline for uncoupling.
- Titration of 2,5-DNPC:
 - Titrate 2,5-DNPC in increments (e.g., 10 µM, 20 µM, 50 µM).
 - Observation: OCR should increase dose-dependently, potentially exceeding State 3 rates.
 - Endpoint: At high concentrations (>100 µM), OCR may collapse due to membrane disruption or inhibition of respiratory complexes (toxic threshold).
- Control: Run a parallel assay with DMSO vehicle only to ensure solvent does not affect membrane integrity.

Mechanism of Action Diagram

This self-validating loop explains why oxygen consumption increases while ATP synthesis stops.



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Figure 2: The Protonophore Cycle. 2,5-DNPC picks up a proton in the acidic intermembrane space, diffuses across the lipid bilayer as a neutral molecule, and releases the proton in the

matrix. This "short-circuit" forces the ETC to work harder (consuming O₂) without producing ATP.

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